4-(1H-1,2,4-triazol-1-yl)piperidine
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Overview
Description
“4-(1H-1,2,4-triazol-1-yl)piperidine” is a chemical compound that has been studied for its potential applications in various fields . It has a molecular weight of 152.2 .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “this compound” was established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in the context of synthesizing 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 63-64°C .Scientific Research Applications
Antifungal Agents
The compound 4-(1H-1,2,4-triazol-1-yl)piperidine has shown promise in the field of antifungal agents. A study describes the synthesis of novel 3-substituted 5,6-diphenyl-1,2,4-triazines, which includes the 1,2,3-triazole and piperidine ring. These compounds were evaluated for their in vitro antifungal activity, with some showing potency comparable to standard antifungal agents such as miconazole against various fungi, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans (Sangshetti & Shinde, 2010).
Antimicrobial Activity
A series of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing the piperidine or pyrrolidine ring were synthesized and found to exhibit strong antimicrobial activity. Structure-activity relationship (SAR) studies were conducted to understand their antimicrobial effect, demonstrating the significant potential of these compounds in combating microbial infections (Krolenko et al., 2016).
Synthesis Methods
Research has also focused on developing efficient synthesis methods for creating this compound and related compounds. A convenient synthesis technique was developed for 3- and 4-(1H-azol-1-yl)piperidines, including triazoles, by arylation of azoles with bromopyridines and subsequent reduction. This method was extended to benzo analogues, highlighting a versatile approach to generating these compounds for further biological application studies (Shevchuk et al., 2012).
Antimicrobial and Antifungal Derivatives
Another study synthesized novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles, showcasing their in vitro antifungal activities. These compounds, bearing both 1,2,3-triazole and piperidine rings, displayed activities comparable to miconazole against strains like Aspergillus niger and Candida albicans, indicating their potential as antifungal agents (Sangshetti & Shinde, 2011).
Future Directions
properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-6-9-5-10-11/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJYLCFNRATSPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634777 |
Source
|
Record name | 4-(1H-1,2,4-Triazol-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
158655-26-6 |
Source
|
Record name | 4-(1H-1,2,4-Triazol-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-1,2,4-triazol-1-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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